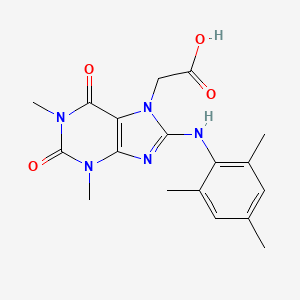
2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a compound characterized by its unique structure, integrating elements of purine derivatives and mesitylene groups. It has garnered interest in the fields of medicinal chemistry and biochemical research due to its potential biological activities and structural complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid generally involves multi-step processes. One commonly employed route might start with a purine derivative such as xanthine, which undergoes alkylation at specific nitrogen positions, followed by mesitylamination. The steps involve careful control of pH and temperature, use of protecting groups to avoid side reactions, and purification via methods like column chromatography.
Industrial Production Methods:
Industrial production typically scales up these laboratory methods, optimizing reaction conditions for larger volumes. Techniques like batch processing or continuous flow reactors can be employed to enhance yield and efficiency. The industrial focus remains on maintaining purity, controlling reaction kinetics, and minimizing environmental impact through green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions:
2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: Typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized products.
Reduction: Using reagents such as sodium borohydride to reduce specific functional groups.
Substitution: Reactions with nucleophiles or electrophiles, leading to the replacement of groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, base catalysts like triethylamine.
Major Products Formed:
The products formed depend on the type of reaction and conditions used. For example, oxidation might yield various carboxylic acid derivatives, while substitution could introduce new functional groups or alter the mesityl group.
Aplicaciones Científicas De Investigación
This compound has wide-ranging applications:
Chemistry: Used as a starting material for synthesizing more complex molecules.
Biology: Investigated for its potential effects on cellular pathways and enzyme interactions.
Medicine: Explored for possible therapeutic uses, including its activity against certain diseases or conditions.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The compound's mechanism involves interaction with molecular targets like enzymes or receptors. It can bind to these targets, influencing biological pathways. The exact pathways often include inhibition or activation of specific enzymes, affecting cellular functions such as metabolism or signal transduction.
Comparación Con Compuestos Similares
Caffeine (1,3,7-trimethylxanthine)
Theobromine (3,7-dimethylxanthine)
Xanthine
Each of these compounds shares the purine core but differs in side-chain modifications, influencing their respective biological activities and applications.
Hope this is what you're looking for
Propiedades
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-8-(2,4,6-trimethylanilino)purin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-9-6-10(2)13(11(3)7-9)19-17-20-15-14(23(17)8-12(24)25)16(26)22(5)18(27)21(15)4/h6-7H,8H2,1-5H3,(H,19,20)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVZGDSKUUKRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














